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Compound of Interest

Compound Name: 4-Methylhistamine dihydrochloride

Cat. No.: B15613589 Get Quote

Technical Support Center: 4-Methylhistamine
Dihydrochloride
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals using 4-
Methylhistamine dihydrochloride in their experiments.

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of 4-Methylhistamine dihydrochloride?

4-Methylhistamine is a potent and selective agonist for the histamine H4 receptor (H4R).[1][2] It

exhibits over 100-fold selectivity for the human H4 receptor compared to the H1, H2, and H3

receptor subtypes.[2] The H4 receptor is primarily expressed on cells of hematopoietic origin,

such as mast cells, eosinophils, dendritic cells, and T cells, and is involved in inflammatory and

immune responses.[3]

Q2: What are the known off-target effects of 4-Methylhistamine?

While 4-Methylhistamine is highly selective for the H4 receptor, it can exhibit activity at other

histamine receptors, particularly at higher concentrations. Studies in guinea-pig ileum have

shown that it is only about five times more potent at H2 receptors than at H1 receptors,

suggesting that caution should be exercised when using it to discriminate between these
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subtypes.[4] In human monocytes, the effects of 4-Methylhistamine were partially blocked by

both an H4 receptor antagonist and an H2 receptor antagonist, indicating some level of H2

receptor activity.[5] Therefore, at higher concentrations, off-target effects at H1 and H2

receptors are possible.

Q3: How can I be sure that the observed effect in my experiment is mediated by the H4

receptor?

To confirm that the experimental results are due to H4 receptor activation, it is crucial to use a

selective H4 receptor antagonist. The compound JNJ 7777120 is a widely used and potent H4

receptor antagonist with over 1000-fold selectivity over H1, H2, and H3 receptors. If the effect

of 4-Methylhistamine is blocked or reversed by co-treatment with JNJ 7777120, it strongly

indicates an H4 receptor-mediated mechanism.[2]

Q4: What are the typical downstream signaling pathways activated by 4-Methylhistamine?

The histamine H4 receptor, like the H2 and H3 receptors, primarily couples to the Gαi/o protein.

Activation of this G-protein leads to the inhibition of adenylyl cyclase, resulting in a decrease in

intracellular cyclic AMP (cAMP) levels.[6][7] In some cell types, H4 receptor activation has also

been shown to induce intracellular calcium mobilization and activate the MAPK pathway.[3][6]

Quantitative Data Summary
The following table summarizes the binding affinity (Ki) and functional activity (EC50 or pEC50)

of 4-Methylhistamine at the four human histamine receptor subtypes. Note that values can vary

between different studies and experimental systems.
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Receptor Subtype
Binding Affinity (Ki,
nM)

Functional Activity
(pEC50 / EC50)

Reference

Human H1 Receptor >10,000
-log EC50 = 4.57

(guinea-pig ileum)
[1][4]

Human H2 Receptor ~7,900
-log EC50 = 5.23

(guinea-pig ileum)
[1][4]

Human H3 Receptor >10,000 Low potency [1]

Human H4 Receptor 7.0 ± 1.2 pEC50 = 7.4 ± 0.1 [1]

Human H4 Receptor 50 pEC50 = 7.4 ± 0.1 [2]

Signaling Pathways
Below are diagrams illustrating the primary signaling pathway of the H4 receptor and potential

off-target pathways.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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